![molecular formula C11H17N3 B7554816 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine, also known as MPMP, is a chemical compound that has been gaining attention in scientific research due to its unique properties. MPMP is a pyridine derivative with a pyrrolidine ring attached to it. This compound has been synthesized using various methods and has been found to have potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine involves its binding to the sigma-1 receptor. This binding leads to the modulation of various cellular processes, including the regulation of calcium signaling and the release of neurotransmitters. 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine has also been found to have an effect on the activity of various ion channels, including voltage-gated calcium channels and NMDA receptors.
Biochemical and Physiological Effects:
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the modulation of ion channel activity. This compound has also been shown to have neuroprotective effects and has been found to be effective in preventing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, one limitation of using 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine is its potential toxicity, which can affect the results of experiments if not properly controlled.
Direcciones Futuras
There are several future directions for research involving 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine. One area of interest is the development of new compounds based on the structure of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine that have improved affinity and selectivity for the sigma-1 receptor. Another area of interest is the investigation of the potential therapeutic applications of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Finally, further research is needed to better understand the mechanisms of action of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine and its effects on cellular processes.
Métodos De Síntesis
The synthesis of 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 2-methylpyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine.
Aplicaciones Científicas De Investigación
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein involved in various cellular processes, including calcium signaling, cell survival, and neurotransmitter release.
Propiedades
IUPAC Name |
5-[(2-methylpyrrolidin-1-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-3-2-6-14(9)8-10-4-5-11(12)13-7-10/h4-5,7,9H,2-3,6,8H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIUFFAFYRVURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CC2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

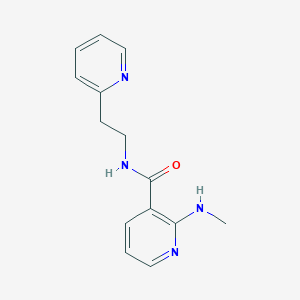
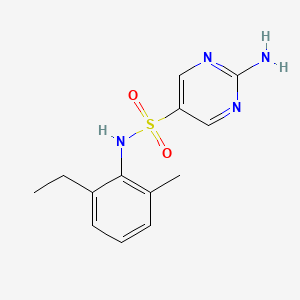
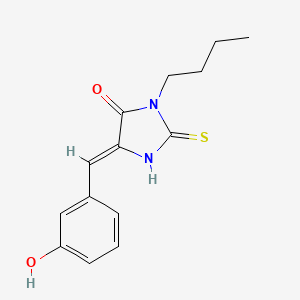

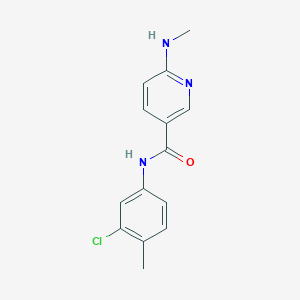
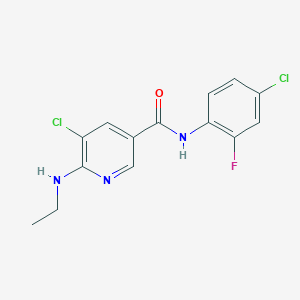
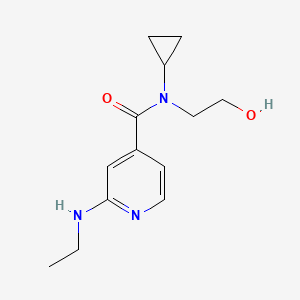


![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554830.png)
